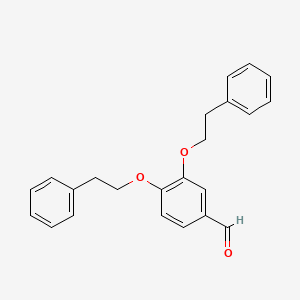
3,4-Diphenethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenethoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with phenethoxy groups at the 3 and 4 positions. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Diphenethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,4-Diphenethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Diphenethoxybenzoic acid.
Reduction: 3,4-Diphenethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Diphenethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-diphenethoxybenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group and a methoxy group.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of phenethoxy groups.
Uniqueness
3,4-Diphenethoxybenzaldehyde is unique due to the presence of phenethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
特性
分子式 |
C23H22O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3,4-bis(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O3/c24-18-21-11-12-22(25-15-13-19-7-3-1-4-8-19)23(17-21)26-16-14-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2 |
InChIキー |
YCIBMPLMAHWJSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)


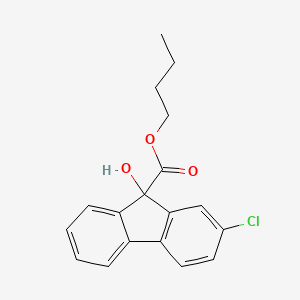

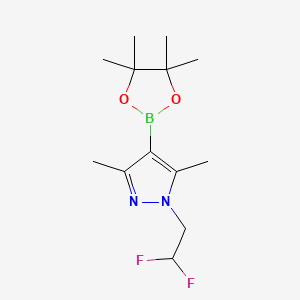
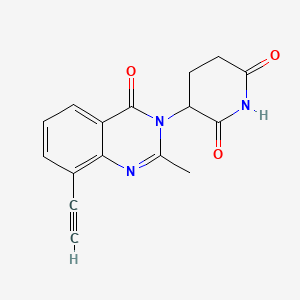
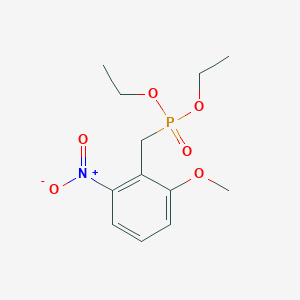
![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)
